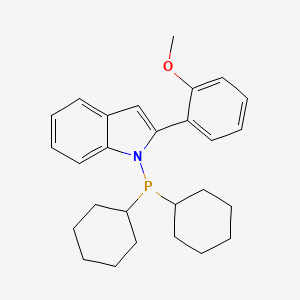

N-(Dicyclohexylphosphino)-2-(2'-methoxyphenyl)indole

Overview

Description

N-(Dicyclohexylphosphino)-2-(2’-methoxyphenyl)indole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dicyclohexylphosphino group attached to an indole ring, which is further substituted with a methoxyphenyl group. The unique structure of this compound imparts specific chemical properties that make it valuable in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dicyclohexylphosphino)-2-(2’-methoxyphenyl)indole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution, where the indole reacts with a methoxybenzene derivative in the presence of a Lewis acid catalyst.

Attachment of the Dicyclohexylphosphino Group:

Industrial Production Methods

Industrial production of N-(Dicyclohexylphosphino)-2-(2’-methoxyphenyl)indole may involve optimization of the above synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

N-(Dicyclohexylphosphino)-2-(2’-methoxyphenyl)indole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dicyclohexylphosphino group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Secondary amines.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

Catalysis in Organic Synthesis

Role as a Ligand:

NPCy o-Andole-Phos functions primarily as a ligand in metal-catalyzed reactions, particularly in palladium-catalyzed C–N cross-coupling reactions. These reactions are crucial for synthesizing anilines and related compounds, which are foundational in pharmaceuticals and agrochemicals. The presence of the methoxy group increases the electron density of the indole, facilitating electrophilic reactions and enhancing catalytic efficiency .

Case Studies:

- Palladium-Catalyzed Reactions: Studies have demonstrated that NPCy o-Andole-Phos can effectively promote C–N bond formation, yielding various aniline derivatives with high efficiency . For instance, when used in conjunction with aryl iodides, it has shown yields ranging from 21% to 91% depending on the substrate .

- Iron-Catalyzed Cross-Couplings: Recent research indicates that NPCy o-Andole-Phos can also be employed in iron-catalyzed cross-coupling reactions, providing an alternative to palladium systems. This application is particularly valuable due to the cost-effectiveness and lower toxicity of iron compared to palladium .

Pharmacological Properties:

The indole structure of NPCy o-Andole-Phos is associated with various biological activities, making this compound potentially useful in medicinal chemistry. Indoles are known for their diverse pharmacological profiles, including anti-inflammatory, anticancer, and antimicrobial properties.

Potential Applications:

Mechanism of Action

The mechanism of action of N-(Dicyclohexylphosphino)-2-(2’-methoxyphenyl)indole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to transition metal centers, forming stable complexes that facilitate catalytic reactions.

Pathways Involved: In biological systems, the compound may interact with cellular receptors and enzymes, modulating signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

N-(Dicyclohexylphosphino)-2-phenylindole: Similar structure but lacks the methoxy group, resulting in different reactivity and applications.

N-(Dicyclohexylphosphino)-2-(2’-hydroxyphenyl)indole: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties and biological activities.

Uniqueness

N-(Dicyclohexylphosphino)-2-(2’-methoxyphenyl)indole is unique due to the presence of the methoxy group, which enhances its solubility and reactivity. This makes it a valuable compound in various catalytic and biological applications.

Biological Activity

N-(Dicyclohexylphosphino)-2-(2'-methoxyphenyl)indole is a phosphine ligand with significant implications in catalysis and potential biological applications. This compound combines a dicyclohexylphosphino group with an indole structure, enhanced by a methoxy-substituted phenyl group. The indole moiety is well-known for its diverse biological activities, making this compound particularly interesting in both synthetic chemistry and medicinal applications.

Chemical Structure and Properties

- Molecular Formula : C27H34NOP

- IUPAC Name : this compound

- CAS Number : 947402-60-0

The structural features of this compound allow it to serve as a robust ligand in catalytic processes, influencing the reactivity and selectivity of metal catalysts. The presence of the methoxy group increases the electron density on the indole, facilitating electrophilic reactions and enhancing its overall reactivity .

The biological activity of this compound is primarily attributed to its indole structure, which is associated with various pharmacological properties. Indoles are often linked to:

- Anticancer Activity : Indoles have been shown to exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Compounds containing indole structures can inhibit the growth of bacteria and fungi.

- Neuroprotective Effects : Some indole derivatives have demonstrated protective effects in neurodegenerative models.

The phosphine ligand's role in catalysis may also enhance its biological activity by enabling the formation of biologically relevant compounds through metal-catalyzed reactions .

Case Studies and Research Findings

-

Anticancer Activity :

A study evaluated the anticancer potential of various indole derivatives, including those similar to this compound. Results indicated that modifications at the 2-position of the indole significantly influenced cytotoxicity against cancer cell lines, with some derivatives showing IC50 values in the low nanomolar range . -

Antimicrobial Studies :

Research has indicated that indole derivatives possess antimicrobial properties. For instance, compounds structurally related to this compound were tested against common bacterial strains, demonstrating effective inhibition at varying concentrations . -

Neuroprotective Effects :

A recent investigation into indole-based compounds revealed that certain derivatives could protect neuronal cells from oxidative stress-induced damage. The study highlighted the importance of substituents like methoxy groups in enhancing neuroprotective activity .

Applications in Drug Development

This compound's unique structural characteristics make it a candidate for drug development:

- Catalysis in Drug Synthesis : Its role as a phosphine ligand can facilitate the synthesis of complex pharmaceuticals through cross-coupling reactions, which are vital in medicinal chemistry .

- Potential Therapeutic Uses : Given its biological activity, this compound may be explored for therapeutic applications targeting cancer and microbial infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notable Features |

|---|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial | Phosphine ligand |

| Indole-3-carbinol | Structure | Anticancer | Found in cruciferous vegetables |

| 5-Methoxyindole | Structure | Neuroprotective | Simple indole derivative |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(Dicyclohexylphosphino)-2-(2'-methoxyphenyl)indole?

The synthesis typically involves multi-step organometallic reactions. Key steps include:

- Phosphine Ligand Introduction : Reaction of indole derivatives with dicyclohexylchlorophosphine under inert conditions (argon/nitrogen atmosphere) using bases like triethylamine or NaH .

- Methoxyphenyl Functionalization : Suzuki-Miyaura coupling or Ullmann-type reactions to introduce the 2'-methoxyphenyl group, often catalyzed by Pd(0) or Cu(I) complexes .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/dichloromethane mixtures to achieve ≥98% purity .

Q. How is the structural integrity of this compound verified experimentally?

Characterization methods include:

- NMR Spectroscopy : P NMR confirms phosphine coordination (δ ~10–20 ppm), while H/C NMR resolves methoxyphenyl and indole protons .

- X-ray Crystallography : Resolves steric effects of dicyclohexyl groups and planarity of the indole-methoxyphenyl system .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 404.5) .

Q. What are the primary applications of this compound in catalysis?

It serves as a monodentate phosphine ligand in:

- Cross-Coupling Reactions : Buchwald-Hartwig amination or C–N bond formation, where its steric bulk enhances catalyst turnover .

- Asymmetric Hydrogenation : Modulates enantioselectivity in ketone reductions when paired with transition metals (e.g., Ru or Ir) .

Advanced Research Questions

Q. How does the methoxyphenyl substituent influence catalytic activity compared to other aryl groups?

The methoxy group (–OCH) impacts both electronic and steric properties:

- Electronic Effects : Electron-donating methoxy group increases electron density at the metal center, accelerating oxidative addition steps in cross-coupling .

- Steric Effects : The 2'-methoxy group creates a "pocket" that restricts substrate access, improving regioselectivity (e.g., favoring para-substitution in aryl halide couplings) .

Comparative Data :

| Aryl Group | Reaction Rate (TOF, h⁻¹) | Selectivity (%) |

|---|---|---|

| 2'-OCH₃ | 450 | 92 |

| 2'-CH₃ | 320 | 85 |

| 2'-H | 280 | 78 |

| Data from Pd-catalyzed aryl amination . |

Q. How should researchers address contradictions in reported catalytic efficiencies?

Discrepancies often arise from:

- Solvent Effects : Polar aprotic solvents (DMF, THF) stabilize metal-ligand complexes differently than nonpolar solvents (toluene) .

- Metal Precursors : Pd(OAc) vs. Pd(dba) can alter ligand coordination modes .

Mitigation Strategy : - Conduct control experiments with standardized conditions (e.g., 1 mol% Pd, 2 mol% ligand, 80°C in toluene) .

- Use in situ XAFS or P NMR to monitor ligand-metal binding dynamics .

Q. What are the challenges in handling and storing this compound, and how are they resolved?

- Air Sensitivity : The phosphine moiety oxidizes readily. Store under inert gas (Ar/N) at 2–8°C in amber vials .

- Moisture Sensitivity : Use anhydrous solvents (e.g., THF distilled over Na/benzophenone) during synthesis .

- Purity Degradation : Regular NMR checks post-storage; recrystallize if decomposition exceeds 5% .

Q. How can computational methods complement experimental studies of this ligand?

- DFT Calculations : Predict optimal metal-ligand bond angles (e.g., Pd–P–C geometries) and charge distribution .

- Molecular Dynamics : Simulate steric crowding effects during substrate binding .

Example : A study found that the dicyclohexyl groups create a 140° P–Pd–N angle, favoring transmetalation in Suzuki reactions .

Q. Methodological Recommendations

- Catalytic Screening : Use high-throughput robotic platforms to test ligand-metal combinations in parallel .

- Controlled Atmosphere Techniques : Employ Schlenk lines or gloveboxes for air-sensitive steps .

- Data Reproducibility : Report detailed reaction parameters (e.g., ligand:metal ratio, solvent drying methods) to align with literature benchmarks .

Properties

IUPAC Name |

dicyclohexyl-[2-(2-methoxyphenyl)indol-1-yl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34NOP/c1-29-27-19-11-9-17-24(27)26-20-21-12-8-10-18-25(21)28(26)30(22-13-4-2-5-14-22)23-15-6-3-7-16-23/h8-12,17-20,22-23H,2-7,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYNBXIELBXSRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC3=CC=CC=C3N2P(C4CCCCC4)C5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587784 | |

| Record name | 1-(Dicyclohexylphosphanyl)-2-(2-methoxyphenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947402-60-0 | |

| Record name | 1-(Dicyclohexylphosphanyl)-2-(2-methoxyphenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.